molecular formula C9H9BrO B8390399 1-(4-Bromophenyl)prop-2-en-1-ol CAS No. 58824-56-9

1-(4-Bromophenyl)prop-2-en-1-ol

Cat. No. B8390399
Key on ui cas rn: 58824-56-9
M. Wt: 213.07 g/mol
InChI Key: DNFHNWHADKQZCE-UHFFFAOYSA-N
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Patent
US05089635

Procedure details

81 ml of a 1.6 molar solution of vinylmagnesium bromide in THF are dripped at -10° C. into a solution of 20.0 g of 4 bromobenzaldehyde in 300 ml of absolute THF. After addition the mixture is stirred for 60 minutes at 0° C., poured into ice water and extracted with ethyl acetate. After chromatography on Al2O3 with hexane/ethyl acetate 18.6 g of 4-(1-hydroxy-2-propenyl)-bromobenzene are obtained in the form of colorless oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Br)=[CH2:2].[Br:5][C:6]1[CH:13]=[CH:12]C=C[C:7]=1C=O.[CH2:14]1C[O:17][CH2:16][CH2:15]1>>[OH:17][CH:16]([C:2]1[CH:1]=[CH:7][C:6]([Br:5])=[CH:13][CH:12]=1)[CH:15]=[CH2:14]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Mg]Br
Step Three
Name
4
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is stirred for 60 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
OC(C=C)C1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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